- Method for production of dehydration products using fluorinated alcohols as extractants, World Intellectual Property Organization, , ,

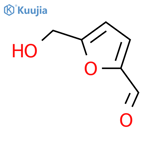

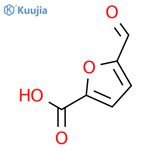

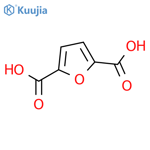

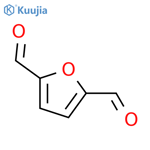

Cas no 97529-85-6 (5-hydroxyfuran-2-carboxylic acid)

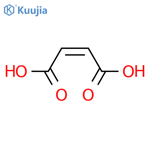

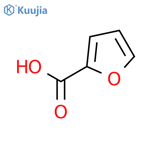

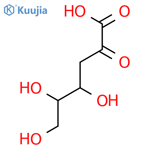

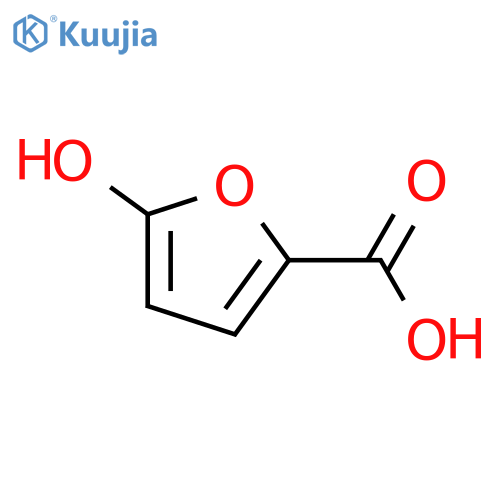

97529-85-6 structure

商品名:5-hydroxyfuran-2-carboxylic acid

5-hydroxyfuran-2-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 2-Furancarboxylic acid, 5-hydroxy-

- 5-Hydroxy-2-furancarboxylic acid (ACI)

- 5-hydroxyfuran-2-carboxylic acid

- SCHEMBL1782881

- SY311330

- 5-hydroxy furoic acid

- 2-carboxy-5-hydroxyfuran

- AKOS011487238

- Q27159130

- 5-Hydroxy-2-furoic acid

- 97529-85-6

- J66XN9G9ZC

- AT32918

- MFCD16692074

- 5-Hydroxy-2-furancarboxylic acid

- CHEBI:86395

- JVUTYZQGCHCOPB-UHFFFAOYSA-N

-

- MDL: MFCD16692074

- インチ: 1S/C5H4O4/c6-4-2-1-3(9-4)5(7)8/h1-2,6H,(H,7,8)

- InChIKey: JVUTYZQGCHCOPB-UHFFFAOYSA-N

- ほほえんだ: O=C(C1=CC=C(O)O1)O

計算された属性

- せいみつぶんしりょう: 128.01095860g/mol

- どういたいしつりょう: 128.01095860g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 9

- 回転可能化学結合数: 1

- 複雑さ: 122

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.8

- トポロジー分子極性表面積: 70.7Ų

5-hydroxyfuran-2-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1257308-10.0g |

5-HYDROXYFURAN-2-CARBOXYLIC ACID |

97529-85-6 | 10.0g |

$2438.0 | 2022-11-30 | ||

| Enamine | EN300-1257308-5000mg |

5-hydroxyfuran-2-carboxylic acid |

97529-85-6 | 5000mg |

$7534.0 | 2023-10-02 | ||

| Enamine | EN300-1257308-5.0g |

5-HYDROXYFURAN-2-CARBOXYLIC ACID |

97529-85-6 | 5.0g |

$1939.0 | 2022-11-30 | ||

| Enamine | EN300-1257308-10000mg |

5-hydroxyfuran-2-carboxylic acid |

97529-85-6 | 10000mg |

$9471.0 | 2023-10-02 | ||

| AstaTech | AT32918-1/G |

5-HYDROXYFURAN-2-CARBOXYLIC ACID |

97529-85-6 | 95% | 1g |

$998 | 2023-09-18 | |

| Enamine | EN300-1257308-1.0g |

5-HYDROXYFURAN-2-CARBOXYLIC ACID |

97529-85-6 | 1.0g |

$739.0 | 2022-11-30 | ||

| Enamine | EN300-1257308-2.5g |

5-HYDROXYFURAN-2-CARBOXYLIC ACID |

97529-85-6 | 2.5g |

$1531.0 | 2022-11-30 | ||

| Enamine | EN300-1257308-2500mg |

5-hydroxyfuran-2-carboxylic acid |

97529-85-6 | 2500mg |

$5788.0 | 2023-10-02 | ||

| Enamine | EN300-1257308-1000mg |

5-hydroxyfuran-2-carboxylic acid |

97529-85-6 | 1000mg |

$2870.0 | 2023-10-02 |

5-hydroxyfuran-2-carboxylic acid 合成方法

合成方法 1

はんのうじょうけん

1.1 Reagents: Sodium hydroxide , Oxygen Catalysts: Platinum , Silver Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol , Water ; 240 min, 20 bar, 120 °C

リファレンス

合成方法 2

はんのうじょうけん

1.1 Reagents: Perchloric acid Catalysts: Palladium

リファレンス

- Insight into the Oxidation Mechanism of Furanic Compounds on Pt(111), ACS Catalysis, 2019, 9(12), 11360-11370

合成方法 3

はんのうじょうけん

1.1 Catalysts: Sulfuric acid Solvents: Methanol , Water ; 3 h, 2 MPa, 120 °C

リファレンス

- Method for preparing 2,5-furandicarboxylic acid and its derivatives, China, , ,

合成方法 4

はんのうじょうけん

1.1 Reagents: Sodium hydroxide , Oxygen Catalysts: Cobalt acetate , Tetrakis(4-carboxyphenyl)porphyrin Solvents: Acetonitrile ; 12 h, 15 °C

リファレンス

- Alkali lignin-loaded metal porphyrin catalyst, its preparation method and application, China, , ,

5-hydroxyfuran-2-carboxylic acid Raw materials

5-hydroxyfuran-2-carboxylic acid Preparation Products

5-hydroxyfuran-2-carboxylic acid 関連文献

-

Marine Diana,Maria José Farré,Josep Sanchís,Rakesh Kanda,Mónica Felipe-Sotelo,Tom Bond Environ. Sci.: Water Res. Technol. 2023 9 419

-

Eunchong Lee,Jae Hyung Kim,Juhyung Choi,Yewon Hong,Dongwoo Shin,Hyewon Yun,Jimin Kim,Gwangsu Bak,Seongin Hong,Yun Jeong Hwang J. Mater. Chem. A 2023 11 16559

97529-85-6 (5-hydroxyfuran-2-carboxylic acid) 関連製品

- 920-14-9(7-hydroxy-6,6-dimethylheptan-2-one)

- 1803984-82-8(6-(Aminomethyl)-2,3-diiodo-4-(trifluoromethoxy)pyridine)

- 1993365-96-0(2-{[(1S,2S)-2-Hydroxycyclohexyl]sulfanyl}-5-methylpyrimidin-4-ol)

- 1369401-50-2(3-3-(2-methylphenyl)phenylbutan-1-amine)

- 2034568-06-2(1-4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl-3-(oxolan-2-yl)methylurea)

- 461673-84-7((2Z,5Z)-5-(2,5-dimethoxyphenyl)methylidene-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one)

- 1808841-89-5(tert-butyl N-({octahydrocyclopenta[c]pyrrol-3a-yl}methyl)carbamate)

- 2172127-41-0(1-(2,3,4-trichlorophenyl)ethane-1-sulfonyl fluoride)

- 326919-69-1(ethyl 2-amino-4-(2-chloro-6-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate)

- 1337256-51-5(2-(1-amino-2,2,2-trifluoroethyl)-4-bromophenol)

推奨される供給者

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量